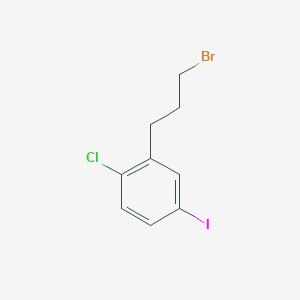

1-(3-Bromopropyl)-2-chloro-5-iodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H9BrClI |

|---|---|

Molecular Weight |

359.43 g/mol |

IUPAC Name |

2-(3-bromopropyl)-1-chloro-4-iodobenzene |

InChI |

InChI=1S/C9H9BrClI/c10-5-1-2-7-6-8(12)3-4-9(7)11/h3-4,6H,1-2,5H2 |

InChI Key |

KZEWBTQPTNJNFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)CCCBr)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Executive Summary: The "Skeleton Key" of Linker Chemistry

Technical Monograph: 1-(3-Bromopropyl)-2-chloro-5-iodobenzene A Tri-Orthogonal Scaffold for Modular Drug Discovery

In the landscape of medicinal chemistry and materials science, This compound represents a high-value "tri-orthogonal" building block. Its structural uniqueness lies in the presence of three distinct electrophilic sites, each with a significantly different reactivity profile.[1]

-

Site A (Aryl Iodide, C-5): Highest reactivity. Susceptible to rapid oxidative addition by Palladium(0) at ambient temperatures.

-

Site B (Alkyl Bromide, C-1 chain): Intermediate reactivity. Ideal for S_N2 nucleophilic displacement or Nickel-catalyzed reductive cross-coupling.

-

Site C (Aryl Chloride, C-2): Lowest reactivity. Remains inert during manipulations of Sites A and B, serving as a latent handle for late-stage diversification (e.g., Buchwald-Hartwig amination) using specialized bulky ligands.

This monograph details the synthesis, reactivity hierarchy, and experimental protocols for leveraging this scaffold to construct complex molecular architectures, such as PROTAC linkers and fragment-based drug candidates.

Physicochemical Profile

| Property | Value (Calculated/Estimated) | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | C₉H₉BrClI | |

| Molecular Weight | 359.43 g/mol | |

| CAS Number | Virtual/Catalog Intermediate | Often synthesized in situ or custom ordered. |

| Predicted Density | ~1.95 g/cm³ | High density due to tri-halogenation. |

| Appearance | Viscous pale-yellow oil or low-melting solid | Propyl chain disrupts crystal packing of the aryl core. |

| LogP | ~4.8 | Highly lipophilic; requires non-polar solvents (DCM, Toluene). |

| Solubility | DCM, THF, Toluene, DMF | Insoluble in water. |

Strategic Synthesis: The Regio-Control Pathway

Direct halogenation of propylbenzene derivatives often yields inseparable mixtures of isomers. To guarantee the precise 1,2,5-substitution pattern (where Iodine is para to Chlorine), the most robust synthetic route begins with the commercially available 2-chloro-5-iodobenzoic acid .

The "Homologation-Reduction" Workflow

-

Starting Material: 2-Chloro-5-iodobenzoic acid.

-

Step 1: Reduction to Alcohol. Borane-THF reduction yields 2-chloro-5-iodobenzyl alcohol.

-

Step 2: Chain Extension (The Malonate Strategy).

-

Convert alcohol to benzyl bromide (PBr₃).

-

Alkylate diethyl malonate.

-

Decarboxylation yields 3-(2-chloro-5-iodophenyl)propanoic acid.

-

-

Step 3: Final Functionalization.

-

Reduction of the propanoic acid to the propanol.

-

Appel reaction (CBr₄/PPh₃) or PBr₃ to install the terminal alkyl bromide.

-

Why this route? It locks the aryl regiochemistry before the alkyl chain is fully elaborated, preventing positional scrambling of the halogens.

Orthogonal Reactivity & Logic Flow

The power of this molecule is the ability to react at specific sites sequentially without protecting groups. This is governed by bond dissociation energies (BDE) and the mechanism of catalysis.

-

C–I Bond (Ar): ~65 kcal/mol (Weakest Aryl-Halide) → Reacts First.

-

C–Br Bond (Alkyl): ~69 kcal/mol (Susceptible to S_N2) → Reacts Second.

-

C–Cl Bond (Ar): ~95 kcal/mol (Strongest) → Reacts Last.

Visualizing the Reaction Pathway

Figure 1: The Chemoselective Cascade. Note how reaction conditions escalate in severity (RT → Mild Heat → High Heat/Bulky Ligands) to activate progressively stronger bonds.

Experimental Protocols

Protocol A: Site-Selective Suzuki Coupling (The Iodine Target)

This protocol demonstrates the retention of the alkyl bromide and aryl chloride while engaging the aryl iodide.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Phenylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (3 mol%)[2]

-

Base: Na₂CO₃ (2.0 M aqueous, 3.0 equiv)

-

Solvent: DME (Dimethoxyethane) / Water (4:1)

Procedure:

-

Degassing: Charge a Schlenk flask with the substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x).

-

Solvent Addition: Add degassed DME and aqueous Na₂CO₃ via syringe.

-

Reaction: Stir at Room Temperature (20–25°C) for 4–6 hours.

-

Critical Note: Do not heat. Heating >60°C risks activating the aryl chloride or hydrolyzing the alkyl bromide.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc). The starting material (Rf ~0.8) should disappear; the product (Rf ~0.6) will appear.

-

Workup: Dilute with Et₂O, wash with brine, dry over MgSO₄.

-

Purification: Flash chromatography on silica gel.

Validation Check: ^1H NMR should show the disappearance of the specific Ar-H signal ortho to the Iodine and the appearance of new aromatic protons. The triplet at ~3.4 ppm (CH₂-Br) must remain intact.

Protocol B: Nucleophilic Displacement (The Alkyl Bromide Target)

This transforms the linker arm without disturbing the aryl chloride.

Reagents:

-

Substrate: Product from Protocol A (1.0 equiv)

-

Nucleophile: Morpholine (1.2 equiv)

-

Base: K₂CO₃ (2.0 equiv)[2]

-

Solvent: Acetonitrile (anhydrous)

Procedure:

-

Dissolve substrate in Acetonitrile (0.1 M).

-

Add K₂CO₃ and Morpholine.

-

Heat to 60°C for 3 hours.

-

Self-Validating Endpoint: The reaction is complete when the triplet at ~3.4 ppm (CH₂-Br) shifts upfield to ~2.4 ppm (CH₂-N) in the NMR spectrum.

Safety & Handling

-

Alkylating Hazard: The 3-bromopropyl moiety is a potent alkylating agent (similar to benzyl bromide). It can alkylate DNA.

-

Control: Handle only in a fume hood. Double-glove (Nitrile).

-

Quenching: Treat spills with dilute aqueous ammonia or sodium thiosulfate.

-

-

Light Sensitivity: Aryl iodides are light-sensitive. Store the compound in amber vials under Argon at 4°C.

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

- Cited for: Standard conditions for selective Suzuki coupling of aryl iodides over chlorides.

-

Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition.

- Cited for: Methodology regarding the activation of the inert Aryl-Cl bond using bulky phosphine ligands (Site C reactivity).

-

Burtoloso, A. C. (2018). "Site-Selective Functionalization of Polyhalogenated Arenes." Synlett.

- Cited for: General principles of orthogonal reactivity in polyhalogen

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

- Cited for: Finkelstein and Appel reaction mechanisms for alkyl bromide synthesis.

Sources

A Technical Guide to the Spectroscopic Data of 1-(3-Bromopropyl)-2-chloro-5-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectroscopic data for the compound 1-(3-Bromopropyl)-2-chloro-5-iodobenzene. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document synthesizes information from analogous structures and fundamental spectroscopic principles to present a comprehensive set of predicted data. This includes Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Introduction

This compound is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. The differential reactivity of the carbon-halogen bonds (C-I, C-Br, and C-Cl) allows for sequential and site-selective cross-coupling reactions, making it a valuable intermediate in the development of novel pharmaceuticals and functional materials. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound during its synthesis and subsequent applications.

Chemical Structure and Properties

| Property | Value |

| Molecular Formula | C₉H₉BrClI |

| Molecular Weight | 359.43 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1805677-54-6[1] |

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic signatures for this compound. These predictions are based on the analysis of its constituent parts: the 1-bromo-3-chloro-5-iodobenzene aromatic core and the 3-bromopropyl side chain.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to both the aromatic protons and the protons of the bromopropyl chain. The electron-withdrawing effects of the halogen substituents on the benzene ring will influence the chemical shifts of the aromatic protons, causing them to appear at relatively high chemical shifts (downfield).

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7-7.5 | m | 2H | Ar-H |

| ~7.3-7.1 | m | 1H | Ar-H |

| ~3.45 | t | 2H | -CH₂-Br |

| ~2.90 | t | 2H | Ar-CH₂- |

| ~2.20 | p | 2H | -CH₂-CH₂-CH₂- |

Rationale: The aromatic protons on the highly substituted ring are expected to be singlets or complex multiplets in the range of δ 7.1-7.7 ppm, based on data for 1-bromo-3-chloro-5-iodobenzene.[2] The methylene group attached to the bromine atom (-CH₂-Br) will be the most deshielded of the aliphatic protons, appearing as a triplet around δ 3.45 ppm. The methylene group attached to the aromatic ring (Ar-CH₂-) will also be a triplet, shifted downfield to around δ 2.90 ppm due to the ring's influence. The central methylene group will appear as a pentet (or multiplet) around δ 2.20 ppm, coupled to the two adjacent methylene groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms of the aromatic ring will have distinct chemical shifts influenced by the attached halogens. The "heavy atom effect" of bromine and iodine can cause the ipso-carbons (the carbons directly attached to these halogens) to have shifts that are upfield from what would be expected based on electronegativity alone.[3]

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~142-138 | Ar-C (quaternary) |

| ~135-128 | Ar-CH |

| ~95 | Ar-C-I |

| ~35 | Ar-CH₂- |

| ~33 | -CH₂-Br |

| ~31 | -CH₂-CH₂-CH₂- |

Rationale: The aromatic region will show six distinct signals for the six carbons of the benzene ring. The carbon bearing the iodine will be significantly shielded due to the heavy atom effect, appearing at a lower chemical shift (around 95 ppm). The other halogen-substituted carbons will also have characteristic shifts. The aliphatic carbons of the bromopropyl chain will appear in the upfield region of the spectrum, with the carbon attached to the bromine being the most deshielded of the three.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to produce a complex spectrum due to the presence of multiple halogen isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl). The fragmentation pattern will be dictated by the relative strengths of the chemical bonds.

Predicted Fragmentation Pathway:

The most likely fragmentation pathway will involve the initial loss of the weakest bond, which is the C-I bond, followed by the loss of the bromopropyl side chain or further fragmentation of the chain.

Predicted Major Fragment Ions:

| m/z | Ion |

| 358/360/362 | [M]⁺ (Molecular ion) |

| 231/233 | [M - I]⁺ |

| 199/201 | [M - C₃H₆Br]⁺ |

| 120 | [C₉H₁₀]⁺ (from loss of halogens) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Rationale: The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of bromine and chlorine. The base peak is likely to be the fragment resulting from the loss of an iodine atom. Subsequent fragmentation could involve the loss of a bromine radical, a chlorine radical, or the entire bromopropyl chain. The presence of a peak at m/z 91 is a common feature for alkylbenzenes, corresponding to the stable tropylium ion.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the aliphatic C-H bonds and the C-halogen bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak-Medium | Aromatic C-H stretch |

| 2960-2850 | Medium | Aliphatic C-H stretch |

| 1570-1550 | Medium-Strong | Aromatic C=C in-ring stretch |

| 1450-1430 | Medium-Strong | Aromatic C=C in-ring stretch |

| ~1050 | Medium-Strong | C-I stretch |

| ~780 | Strong | C-Cl stretch |

| ~680 | Strong | C-Br stretch |

Rationale: The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The aliphatic C-H stretches from the bromopropyl group will be observed just below 3000 cm⁻¹. The aromatic ring will show characteristic C=C stretching bands in the 1600-1400 cm⁻¹ region. The carbon-halogen stretching vibrations are expected at lower wavenumbers, with the C-I bond having the lowest frequency vibration.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and spectrometer.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the range of approximately -1 to 10 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument: A gas chromatograph coupled to an electron ionization mass spectrometer (GC-EI-MS).

-

GC Conditions:

-

Use a suitable capillary column (e.g., DB-5ms).

-

Set an appropriate temperature program to ensure good separation and peak shape.

-

-

MS Conditions:

-

Use a standard electron ionization energy of 70 eV.

-

Scan a mass range of m/z 40-500.

-

Infrared (IR) Spectroscopy (FT-IR)

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

-

Instrument: A Fourier-transform infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of the target compound.

Conclusion

This technical guide provides a robust framework for understanding and predicting the spectroscopic data of this compound. By leveraging data from analogous compounds and fundamental principles, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols and logical workflow serve as a practical resource for scientists engaged in the synthesis and application of novel chemical entities.

References

-

PubChem. (3-Bromopropyl)benzene. National Center for Biotechnology Information. [Link]

-

Narang, S. (2023). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. [Link]

-

NIST. Benzene, (3-bromopropyl)-. National Institute of Standards and Technology. [Link]

-

PubChem. 1-Bromo-3-chloropropane. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. (2017). Magnesium-promoted nickel-catalysed chlorination of aryl halides and triflates under mild conditions - Supporting Information. [Link]

-

Narang, S. (2023). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. [Link]

-

PubChem. 1-Bromo-3-chloro-5-iodobenzene. National Center for Biotechnology Information. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

Sources

Methodological & Application

The Strategic Utility of 1-Bromo-3-chloro-5-iodobenzene in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the relentless pursuit of novel and effective agrochemicals, the synthetic chemist's toolkit must contain versatile and strategically functionalized building blocks.[1][2] 1-Bromo-3-chloro-5-iodobenzene emerges as a preeminent example of such a scaffold, offering a unique trifunctionalized aromatic ring that enables the controlled and sequential introduction of diverse molecular fragments.[3] While the user's initial query specified "1-(3-Bromopropyl)-2-chloro-5-iodobenzene," our comprehensive review of the scientific literature indicates a more prominent and well-documented role for 1-Bromo-3-chloro-5-iodobenzene in synthetic applications. This guide, therefore, focuses on the latter, a compound whose utility is significantly enhanced by the differential reactivity of its three halogen substituents. This inherent reactivity hierarchy (Iodo > Bromo > Chloro) underpins its value in constructing complex, unsymmetrically substituted aromatic compounds, which are hallmarks of modern fungicide, herbicide, and insecticide discovery programs.[2][3][4]

This document serves as a detailed guide for researchers, chemists, and drug development professionals, providing in-depth application notes and robust protocols for the strategic utilization of 1-Bromo-3-chloro-5-iodobenzene in agrochemical synthesis. We will delve into the synthetic rationale, experimental methodologies, and mechanistic underpinnings that make this molecule a powerful tool for innovation in crop protection.

Physicochemical Properties of 1-Bromo-3-chloro-5-iodobenzene

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful synthesis. The key properties of 1-Bromo-3-chloro-5-iodobenzene are summarized in the table below.

| Property | Value |

| CAS Number | 13101-40-1 |

| Molecular Formula | C₆H₃BrClI |

| Molecular Weight | 317.35 g/mol |

| Appearance | Colorless to yellowish crystals |

| Melting Point | 55-60 °C |

| Boiling Point | ~335 °C |

| Solubility | Sparingly soluble in water; soluble in common organic solvents like ethanol and dimethylformamide. |

Synthesis of 1-Bromo-3-chloro-5-iodobenzene: A Multi-Step Approach

The synthesis of 1-Bromo-3-chloro-5-iodobenzene is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern.[5] The following protocol is a representative synthesis, often starting from aniline or a related precursor.[6][7]

Caption: Multi-step synthesis of 1-Bromo-3-chloro-5-iodobenzene from aniline.

Protocol for the Synthesis of 1-Bromo-3-chloro-5-iodobenzene

This protocol is an amalgamation of established synthetic transformations.[5][6][7]

Step 1: Acetylation of Aniline

-

Rationale: The amino group of aniline is acetylated to protect it and to moderate its activating effect, allowing for more controlled subsequent halogenation steps.

-

To a stirred solution of aniline in glacial acetic acid, add acetic anhydride dropwise at room temperature.

-

Stir the mixture for 1-2 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water to precipitate the acetanilide.

-

Filter the solid, wash with cold water, and dry to obtain acetanilide.

Step 2: Bromination of Acetanilide

-

Rationale: The acetamido group is an ortho-, para-director. Bromination occurs primarily at the para-position due to steric hindrance at the ortho-positions.

-

Dissolve acetanilide in glacial acetic acid.

-

Add a solution of bromine in glacial acetic acid dropwise with stirring, maintaining the temperature below 20°C.

-

After the addition is complete, stir for an additional hour.

-

Pour the reaction mixture into water to precipitate the product.

-

Filter, wash with water, and recrystallize from ethanol to yield 4-bromoacetanilide.

Step 3: Chlorination of 4-Bromoacetanilide

-

Rationale: The next halogen is introduced. The acetamido group directs the incoming chlorine to the ortho position.

-

Suspend 4-bromoacetanilide in acetic acid.

-

Pass chlorine gas through the suspension or use a chlorinating agent like N-chlorosuccinimide (NCS) in the presence of a catalytic amount of sulfuric acid.

-

Monitor the reaction by TLC. Upon completion, pour the mixture into water.

-

Collect the precipitate, wash, and dry to obtain 4-bromo-2-chloroacetanilide.

Step 4: Hydrolysis of 4-Bromo-2-chloroacetanilide

-

Rationale: The protecting acetyl group is removed to regenerate the amino group for subsequent reactions.

-

Reflux the 4-bromo-2-chloroacetanilide with aqueous hydrochloric acid or sodium hydroxide in ethanol.[7]

-

After the reaction is complete, cool the mixture and neutralize it to precipitate the aniline derivative.

-

Filter, wash with water, and dry to obtain 4-bromo-2-chloroaniline.

Step 5: Iodination of 4-Bromo-2-chloroaniline

-

Rationale: The final halogen is introduced at the remaining ortho-position to the amino group.

-

Dissolve 4-bromo-2-chloroaniline in glacial acetic acid.

-

Add a solution of iodine monochloride (ICl) in acetic acid dropwise.[6]

-

Heat the mixture gently (e.g., to 90°C) to complete the reaction.[6]

-

Cool the reaction and pour into water. A reducing agent like sodium bisulfite may be added to quench excess ICl.[6]

-

Collect the solid, wash, and recrystallize to obtain 4-bromo-2-chloro-6-iodoaniline.

Step 6: Deamination of 4-Bromo-2-chloro-6-iodoaniline

-

Rationale: The amino group is removed via a diazotization-deamination sequence to yield the final product.

-

Dissolve 4-bromo-2-chloro-6-iodoaniline in a suitable solvent like DMF or ethanol.[8][9]

-

In an acidic medium (e.g., with H₂SO₄ or HCl), add a diazotizing agent such as sodium nitrite or isoamyl nitrite at low temperature (0-5°C).[8]

-

The resulting diazonium salt is then treated with a reducing agent like hypophosphorous acid (H₃PO₂) or ethanol to replace the diazonium group with a hydrogen atom.

-

Work-up involves extraction with an organic solvent, washing, drying, and purification by chromatography or recrystallization to afford 1-bromo-3-chloro-5-iodobenzene.[8]

Application in Agrochemical Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of 1-bromo-3-chloro-5-iodobenzene in agrochemical synthesis lies in its capacity to undergo selective, sequential palladium-catalyzed cross-coupling reactions.[3] The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) allows for the stepwise introduction of various substituents.[3] This is a powerful strategy for building molecular complexity and accessing novel chemical space in the development of new active ingredients.

Caption: Selective cross-coupling workflow using 1-bromo-3-chloro-5-iodobenzene.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, forming C-C bonds between an organoboron compound and an organic halide.[10][11][12]

-

Principle of Selectivity: The carbon-iodine bond is the most labile and will undergo oxidative addition to the Pd(0) catalyst under the mildest conditions, leaving the C-Br and C-Cl bonds intact.[3]

Experimental Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-3-chloro-5-iodobenzene (1.0 mmol), the desired aryl or vinyl boronic acid (1.1-1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 mmol), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 mmol).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).

-

Reaction Conditions: Stir the mixture at a controlled temperature, typically ranging from room temperature to 80°C. The reaction progress should be monitored by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the selectively coupled product.

| Parameter | Typical Conditions |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O |

| Temperature | 25-80 °C |

| Reaction Time | 2-12 hours |

| Expected Yield | 70-95% |

Protocol 2: Heck Reaction at the C-I Position

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, another vital C-C bond-forming reaction.[13][14]

-

Principle of Selectivity: Similar to the Suzuki coupling, the Heck reaction will preferentially occur at the most reactive C-I bond under appropriate conditions.[15]

Experimental Protocol:

-

Reaction Setup: In a sealed tube or reaction vessel, combine 1-bromo-3-chloro-5-iodobenzene (1.0 mmol), the alkene (e.g., n-butyl acrylate, 1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (0.01-0.05 mmol), a phosphine ligand (e.g., PPh₃ or a more electron-rich ligand, 0.02-0.1 mmol), and a base (e.g., triethylamine or K₂CO₃, 1.5-2.0 mmol).[13][16]

-

Solvent Addition: Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.[16]

-

Reaction Conditions: Heat the mixture to a temperature typically between 80-120°C. Monitor the reaction's progress by TLC or GC-MS.

-

Work-up: After cooling, filter off any inorganic salts and dilute the filtrate with water. Extract the product with an organic solvent. Wash the combined organic extracts with water and brine, dry over an anhydrous salt, and remove the solvent in vacuo.

-

Purification: Purify the residue by column chromatography to isolate the desired substituted alkene.

| Parameter | Typical Conditions |

| Catalyst | Pd(OAc)₂, PdCl₂ |

| Ligand | PPh₃, P(o-tol)₃, BINAP |

| Base | Et₃N, K₂CO₃, NaOAc |

| Solvent | DMF, NMP, CH₃CN |

| Temperature | 80-120 °C |

| Reaction Time | 4-24 hours |

| Expected Yield | 60-90% |

Potential Agrochemicals Derived from 1-Bromo-3-chloro-5-iodobenzene

The strategic functionalization of 1-bromo-3-chloro-5-iodobenzene opens pathways to a variety of agrochemical classes. For instance, coupling with azole-containing boronic acids can lead to the synthesis of novel triazole fungicides, which are known inhibitors of ergosterol biosynthesis in fungi.[1] Similarly, the introduction of specific side chains via Heck or Suzuki reactions can generate precursors for herbicides that target key plant enzymes. The presence of multiple halogen atoms on the benzene ring is a common feature in many commercial pesticides, contributing to their biological activity and metabolic stability.[4] The synthesis of novel pyrazole-based fungicides, for example, often involves substituted aryl precursors.[17]

Conclusion

1-Bromo-3-chloro-5-iodobenzene stands out as a highly valuable and versatile building block for the synthesis of advanced agrochemical candidates. Its well-defined reactivity hierarchy allows for selective and sequential functionalization through robust and high-yielding cross-coupling reactions. The protocols and application notes provided herein offer a solid foundation for researchers and scientists to leverage this powerful synthetic tool in the design and development of the next generation of crop protection agents.

References

- The Role of 1,2,4,5-Tetrachloro-3-iodobenzene in Agrochemical Synthesis: A Review of Current Knowledge and Future Potential - Benchchem.

- Application Notes and Protocols for Selective Suzuki Coupling with 1-Bromo-3-chloro-5-iodobenzene - Benchchem.

- 1-BROMO-3-CHLORO-5-IODOBENZENE synthesis - ChemicalBook.

- Heck reaction - Wikipedia.

- Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 - Google Docs.

- Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google Docs.

- 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE | by Shivek Narang | Medium.

- Synthesis and Fungicidal Activity of Novel Chloro-Containing 1-Aryl-3-oxypyrazoles with an Oximino Ester or Oximino Amide Moiety - PMC - NIH.

- Biologically active natural products: agrochemicals.

- Novel indazolylchromones: synthesis, fungicidal evaluation, molecular docking and aquatic toxicity prediction - Frontiers.

- Cas 13101-40-1,1-BROMO-3-CHLORO-5-IODOBENZENE | lookchem.

- Scheme 1. Heck reaction of iodobenzene with styrene under the microwave irradiation.

- Heck Reaction—State of the Art - Semantic Scholar.

- 1-BroMo-2-chloro-5-iodobenzene - ChemBK.

- Heck Reaction - Organic Chemistry Portal.

- Provide a reasonable synthesis for 1-bromo-3-chloro-5-iodobenzene starting from benzene.

- Agrochemicals | Camlin Fine Sciences | Innovative Solutions.

- Synthesis and Activity of Novel Fungicide 2-(4-Bromophenyl carbamoyl)phenyl Acetate | Asian Journal of Chemistry.

- Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline | Request PDF - ResearchGate.

- CN105523885A - Preparation method for 1-chloro-3-bromo-5-iodobenzene - Google Patents.

- EP3954215A1 - Agrochemical composition with strengthened efficacy - Google Patents.

- Suzuki Coupling - Organic Chemistry Portal.

- Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed.

- Natural Products in the Discovery of Agrochemicals - CHIMIA.

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.

- Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific.

- Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst - SciSpace.

- 1-BROMO-3-CHLORO-5-IODOBENZENE | 13101-40-1 - ChemicalBook.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Cas 13101-40-1,1-BROMO-3-CHLORO-5-IODOBENZENE | lookchem [lookchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. homework.study.com [homework.study.com]

- 6. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google 文档 [docs.google.com]

- 7. medium.com [medium.com]

- 8. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 - Google ドキュメント [docs.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Yoneda Labs [yonedalabs.com]

- 12. Lab Reporter [fishersci.se]

- 13. Heck reaction - Wikipedia [en.wikipedia.org]

- 14. Heck Reaction [organic-chemistry.org]

- 15. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Synthesis and Fungicidal Activity of Novel Chloro-Containing 1-Aryl-3-oxypyrazoles with an Oximino Ester or Oximino Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 1-(3-Bromopropyl)-2-chloro-5-iodobenzene

This document provides a detailed, step-by-step protocol for the synthesis of 1-(3-Bromopropyl)-2-chloro-5-iodobenzene, a key intermediate in various organic synthesis and drug discovery applications. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedure, but a deeper understanding of the chemical logic and safety considerations inherent in the synthesis.

Introduction and Significance

This compound is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its trifunctional nature, possessing bromo, chloro, and iodo substituents on a benzene ring attached to a propyl chain, makes it a versatile building block for the introduction of this specific scaffold into more complex molecules. The differential reactivity of the three halogen atoms allows for selective functionalization through various cross-coupling reactions, making it a valuable precursor for the synthesis of novel pharmaceutical agents and functional materials.

The protocol detailed herein describes a robust and reproducible method for the synthesis of this compound, emphasizing safety, efficiency, and purity of the final product.

Materials and Reagents

Prior to initiating any chemical synthesis, it is imperative to ensure all necessary reagents and equipment are readily available and in appropriate condition.

| Reagent | Grade | Supplier | CAS No. | Notes |

| 2-Chloro-5-iodoaniline | ≥98% | Sigma-Aldrich | 615-65-6 | Starting material. |

| 3-Bromopropanoyl chloride | ≥97% | Sigma-Aldrich | 15535-84-9 | Acylating agent. |

| Aluminum chloride (AlCl₃) | Anhydrous, ≥99% | Sigma-Aldrich | 7446-70-0 | Lewis acid catalyst. |

| Borane-tetrahydrofuran complex (BH₃·THF) | 1 M solution in THF | Sigma-Aldrich | 14044-65-6 | Reducing agent. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 | Solvent. |

| Diethyl ether (Et₂O) | Anhydrous, ≥99.7% | Sigma-Aldrich | 60-29-7 | Solvent. |

| Hydrochloric acid (HCl) | 1 M aqueous solution | Fisher Scientific | 7647-01-0 | For workup. |

| Saturated sodium bicarbonate solution (NaHCO₃) | Fisher Scientific | 144-55-8 | For workup. | |

| Brine (Saturated NaCl solution) | Fisher Scientific | 7647-14-5 | For workup. | |

| Anhydrous magnesium sulfate (MgSO₄) | Sigma-Aldrich | 7487-88-9 | Drying agent. | |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | 109-99-9 | Solvent. |

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Anhydrous reagents are sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).

Synthetic Pathway Overview

The synthesis of this compound from 2-chloro-5-iodoaniline proceeds via a two-step sequence:

-

Friedel-Crafts Acylation: The starting aniline is first acylated with 3-bromopropanoyl chloride in the presence of a Lewis acid catalyst, aluminum chloride, to form the corresponding amide intermediate, 3-bromo-N-(2-chloro-5-iodophenyl)propanamide.[2] This reaction is a classic example of electrophilic aromatic substitution.

-

Amide Reduction: The resulting amide is then reduced to the target amine using a borane-tetrahydrofuran complex.[3][4]

Caption: Workflow for the Friedel-Crafts acylation step.

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-chloro-5-iodoaniline (1 equivalent).

-

Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Cool the flask to 0 °C using an ice-water bath.

-

Carefully add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) portion-wise, ensuring the temperature does not rise significantly.

-

To the stirred suspension, add 3-bromopropanoyl chloride (1.1 equivalents) dropwise via a syringe over 15 minutes.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench it by pouring the mixture into a beaker containing crushed ice.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-bromo-N-(2-chloro-5-iodophenyl)propanamide.

Step 2: Reduction of 3-bromo-N-(2-chloro-5-iodophenyl)propanamide

The amide intermediate is reduced to the corresponding amine using borane, a powerful reducing agent for amides. [4][5] Experimental Workflow:

Caption: Workflow for the amide reduction step.

Procedure:

-

In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the purified 3-bromo-N-(2-chloro-5-iodophenyl)propanamide (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add a 1 M solution of borane-tetrahydrofuran complex (BH₃·THF) (3 equivalents) dropwise via a syringe.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Remove the ice bath, allow the mixture to warm to room temperature, and then heat it to reflux for 6 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the flask back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the final product, this compound.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra should be recorded to confirm the structure of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Step 1 | Incomplete reaction. | Ensure all reagents are anhydrous. Increase reaction time or temperature slightly. |

| Decomposition of starting material or product. | Maintain low temperature during AlCl₃ and acyl chloride addition. | |

| Multiple products in Step 1 | Friedel-Crafts reaction at other positions. | Ensure proper stoichiometry of AlCl₃. |

| Low yield in Step 2 | Incomplete reduction. | Use a larger excess of BH₃·THF. Increase reflux time. [5] |

| Hydrolysis of borane reagent. | Ensure all glassware and solvents are scrupulously dry. | |

| Difficulty in purification | Co-eluting impurities. | Optimize the eluent system for column chromatography. Consider using a different stationary phase. |

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can successfully synthesize this valuable building block for their research and development endeavors. The provided rationale for each step and troubleshooting guide should aid in achieving a high yield and purity of the target compound.

References

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

Organic Chemistry Portal. Amine synthesis by amide reduction. [Link]

-

Master Organic Chemistry. Reduction of Amides to Amines. [Link]

-

Professor Dave Explains. Friedel-Crafts Acylation. [Link]

-

Reddit. Primary amide reduction (actual lab question). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude "1-(3-Bromopropyl)-2-chloro-5-iodobenzene"

Welcome to the technical support guide for the purification of "1-(3-Bromopropyl)-2-chloro-5-iodobenzene." This document is designed for researchers, scientists, and drug development professionals who are working with this complex halogenated aromatic intermediate. The presence of multiple halogen atoms and an alkyl bromide chain presents unique challenges in removing synthetic impurities. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of organic chemistry, to help you achieve high purity for your downstream applications.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your decision-making.

Question: My product is co-eluting with a major impurity during column chromatography. How can I improve the separation?

Answer: Co-elution is a common challenge when impurities have similar polarity to the target compound. Here is a systematic approach to resolve this:

-

Optimize the Mobile Phase: The goal is to maximize the difference in affinity (ΔRf) between your product and the impurity for the stationary phase.

-

Reduce Solvent Polarity: If you are using a standard solvent system like ethyl acetate/hexanes, decrease the proportion of the more polar solvent (ethyl acetate). This forces all compounds to move more slowly, often enhancing the separation between two closely running spots.

-

Introduce a Different Solvent: Sometimes, a binary system is insufficient. Incorporating a third solvent with different properties can resolve co-eluting spots. For halogenated compounds, adding a small percentage of dichloromethane (DCM) or toluene to a hexanes/ethyl acetate system can alter the specific interactions with the silica gel, improving separation.

-

-

Modify the Stationary Phase: If optimizing the mobile phase fails, the issue may be the stationary phase itself.

-

Consider Alumina: For compounds that are sensitive to the acidic nature of silica gel, or for specific separations, alumina (neutral, basic, or acidic) can be an effective alternative.[1] Test the separation on an alumina TLC plate first.

-

Reverse-Phase Chromatography: If your compound is very non-polar, consider reverse-phase chromatography where the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., acetonitrile/water).[1]

-

-

Improve Column Technique:

-

Use a Longer Column: Increasing the length of the stationary phase provides more opportunities for equilibrium between the mobile and stationary phases, which can improve the separation of closely eluting compounds.

-

Dry Loading vs. Wet Loading: If your crude material has poor solubility in the mobile phase, it can streak or run unevenly on the column. Adsorbing your crude product onto a small amount of silica gel (dry loading) before adding it to the column ensures it starts as a very narrow, concentrated band, which is critical for good resolution.[2]

-

Question: My compound appears to be decomposing on the silica gel column. What are the signs and how can I prevent this?

Answer: The alkyl bromide functional group in your molecule can be susceptible to degradation on acidic silica gel, potentially leading to elimination (forming an alkene) or substitution reactions.

-

Signs of Decomposition: You may observe extensive streaking on the TLC plate, the appearance of new, often more polar spots after spotting and letting the plate sit for a while, or a low overall recovery of material from the column.

-

Prevention Strategies:

-

Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing your column slurry with the non-polar solvent containing a small amount of a neutralising agent, typically ~1% triethylamine (Et₃N). This is highly effective for acid-sensitive compounds.

-

Switch to an Alternative Stationary Phase: As mentioned previously, florisil or alumina can be less harsh alternatives to silica gel.[1] It is crucial to first test the stability of your compound on a TLC plate of the alternative stationary phase.

-

Minimize Contact Time: Use flash column chromatography with applied pressure to push the solvent through faster, reducing the time your compound spends in contact with the stationary phase.

-

Work at Lower Temperatures: If practical, running the column in a cold room can sometimes slow down decomposition pathways.

-

Question: I attempted to purify my compound by recrystallization, but it "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This often traps impurities.

-

Causality & Solutions:

-

Cooling Too Rapidly: The solution was likely supersaturated when it cooled below the melting point of the impure compound. To fix this, reheat the solution to re-dissolve the oil. Add a small amount (1-5%) of additional hot solvent to decrease the saturation level, then allow it to cool much more slowly.[3][4] Insulating the flask can promote slow cooling.

-

Inappropriate Solvent: The boiling point of your chosen solvent might be too high. The ideal recrystallization solvent should dissolve the compound when hot but have poor solubility when cold, and its boiling point should be below the melting point of the pure compound.[4]

-

High Impurity Load: A large amount of impurity can depress the melting point of your compound, making it more likely to oil out. If the material is very crude (>20% impurity), it is often better to first run a "quick and dirty" column to remove the bulk of impurities and then perform a recrystallization on the partially purified material.

-

Question: I've dissolved my crude product in a hot solvent for recrystallization, but no crystals form even after cooling in an ice bath. How can I induce crystallization?

Answer: The failure to crystallize is usually due to either excessive solvent use or a high energy barrier to nucleation (the initial formation of a crystal seed).

-

Troubleshooting Steps:

-

Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide a nucleation site for crystal growth to begin.[4]

-

Seeding: If you have a small crystal of the pure product, add it to the cold solution. A "seed crystal" provides a template for other molecules to crystallize upon.[3] If you don't have one, you can dip a glass rod into the solution, remove it, let the solvent evaporate to leave a thin film of solid, and then re-insert the rod into the solution.[3]

-

Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution and boil off some of the solvent to increase the concentration of your product. Then, attempt to cool it again. Be cautious not to boil off too much, or the product may crash out of solution too quickly.[3]

-

Change Solvent System: If all else fails, evaporate the current solvent and try a different one or a binary solvent system.[4]

-

Frequently Asked Questions (FAQs)

Q1: What is the best primary purification method for crude this compound?

For a multi-halogenated aromatic compound of moderate polarity like this, flash column chromatography is typically the most effective and versatile primary purification method.[5][6] It allows for the separation of a wide range of impurities, from non-polar starting materials to more polar byproducts. Recrystallization can be an excellent secondary step to achieve very high purity after the bulk of impurities have been removed by chromatography.

Q2: How do I choose the right solvent system for column chromatography?

The ideal solvent system is determined using Thin Layer Chromatography (TLC).[7] The goal is to find a solvent or solvent mixture that gives your desired product an Rf value of approximately 0.3-0.4 . This Rf value typically ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from impurities at the baseline (Rf=0) and the solvent front (Rf=1). Start with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate or dichloromethane until the desired Rf is achieved.

Q3: What are the likely impurities I should be trying to remove?

Based on common synthetic routes for similar molecules, potential impurities could include:

-

Unreacted Starting Materials: Such as 1-chloro-3-iodobenzene or a related aniline derivative.[8][9]

-

Halogenation Isomers: If the aromatic core was synthesized via electrophilic aromatic substitution, you might have isomers with different halogenation patterns.[10][11]

-

Byproducts of Alkylation: If the bromopropyl chain was added via Friedel-Crafts alkylation or a similar method, you could have di-alkylated products or unreacted haloalkane precursors.

-

Elimination Product: The (3-bromopropyl) group can undergo E2 elimination to form a propenyl side chain, particularly if exposed to base or heat.

Q4: Can I use distillation for this compound?

Distillation is generally used for purifying liquids with significantly different boiling points. Given that this compound is a high molecular weight, multi-halogenated aromatic, it is expected to be a solid or a very high-boiling liquid.[12] Its boiling point would likely be very high, and the compound may decompose at the required temperatures. Therefore, vacuum distillation might be an option but is generally not recommended due to the risk of thermal degradation. Column chromatography and recrystallization are safer and more effective methods.

Experimental Protocol: Flash Column Chromatography

This protocol provides a detailed workflow for purifying your crude product.

1. TLC Analysis and Solvent System Selection:

-

Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM).

-

Spot the solution on a silica gel TLC plate.

-

Develop the plate in various solvent systems (e.g., start with 100% Hexanes, then 5% Ethyl Acetate/Hexanes, 10% Ethyl Acetate/Hexanes, etc.).

-

Identify a system where the main product spot has an Rf of ~0.3-0.4 and is well-separated from major impurities.

2. Column Preparation (Slurry Method):

-

Secure a glass column of appropriate size vertically with a clamp. Plug the bottom with a small piece of cotton or glass wool and add a thin layer of sand.[13]

-

In a beaker, create a slurry by mixing silica gel with your chosen non-polar eluent (e.g., hexanes). The consistency should be pourable but not overly dilute.

-

Pour the slurry into the column. Use a pipette to wash any remaining silica from the beaker into the column.

-

Gently tap the side of the column to pack the silica evenly and remove any air bubbles.[13]

-

Open the stopcock to drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.

-

Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[13]

3. Sample Loading (Dry Loading Recommended):

-

Dissolve your crude product in a minimal amount of a low-boiling solvent (like DCM or acetone).

-

Add a small amount of silica gel (roughly 1-2 times the weight of your crude product) to this solution.

-

Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

-

Carefully add this powder to the top of the prepared column.

4. Elution and Fraction Collection:

-

Carefully add your chosen mobile phase to the column.

-

Apply gentle pressure to the top of the column using a pump or regulated air line to achieve a flow rate of about 2 inches per minute.

-

Begin collecting fractions in test tubes.

-

Monitor the elution process by spotting fractions onto a TLC plate. Check the plate under a UV lamp and/or with a suitable stain (e.g., potassium permanganate) to identify which fractions contain your pure product.

5. Product Isolation:

-

Combine the fractions that contain only the pure product.

-

Remove the solvent using a rotary evaporator to yield your purified this compound.

| Parameter | Recommended Starting Conditions | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard, versatile adsorbent for moderately polar compounds.[6] |

| Mobile Phase | Hexanes / Ethyl Acetate Gradient | Excellent for separating compounds of varying polarity. Starting with low polarity (e.g., 2% EtOAc) and gradually increasing the percentage allows for clean elution of different components. |

| Loading Method | Dry Loading | Ensures a narrow band at the start, leading to better separation and preventing issues with compounds that are poorly soluble in the eluent. |

| Monitoring | TLC (UV visualization at 254 nm) | The aromatic rings are UV active, making it easy to track the compound's progress without destructive staining. |

Visual Workflows

Diagram 1: General Purification Strategy

Caption: A decision workflow for purifying a crude chemical product.

Diagram 2: Troubleshooting Poor Column Chromatography Separation

Caption: A troubleshooting tree for improving column chromatography resolution.

References

-

University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

-

Cooperative Organic Chemistry Student Laboratory Manual. Purification. [Link]

-

Chemotrix. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]

-

Scribd. Organic Compound Purification Guide. [Link]

-

Narang, S. (2023, December 16). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. [Link]

- Wellesley College. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.

-

ChemHelp ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. [Link]

-

Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. [Link]

-

ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

-

Magritek. (n.d.). Column Chromatography. [Link]

-

Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]

-

University of Cambridge, Department of Chemistry. How to run column chromatography. [Link]

- Google Patents. CN105523885A - Preparation method for 1-chloro-3-bromo-5-iodobenzene.

-

ResearchGate. (2004, January). Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline. Journal of Chemical Education. [Link]

-

ACS Publications. (2007, June 23). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry. [Link]

- Google Patents.

-

PMC. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

-

ScienceDirect. A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. [Link]

-

RSC Publishing. (2018). Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes. Soft Matter. [Link]

Sources

- 1. Purification [chem.rochester.edu]

- 2. chromtech.com [chromtech.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

- 5. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]

- 6. m.youtube.com [m.youtube.com]

- 7. magritek.com [magritek.com]

- 8. medium.com [medium.com]

- 9. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google Docs [docs.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CAS 13101-40-1: 1-BROMO-3-CHLORO-5-IODOBENZENE [cymitquimica.com]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

Technical Support Center: Recrystallization of 1-(3-Bromopropyl)-2-chloro-5-iodobenzene

Welcome to the technical support guide for the purification of 1-(3-Bromopropyl)-2-chloro-5-iodobenzene via recrystallization. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into optimizing this crucial purification step. While specific recrystallization protocols for this exact molecule are not widely published, this guide synthesizes established principles for halogenated aromatic compounds and provides a robust framework for developing a successful procedure.

Our approach is grounded in fundamental chemical principles to empower you to troubleshoot effectively and adapt the protocols to your specific experimental context.

Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the recrystallization of halogenated aromatic compounds.

Q1: I've dissolved my crude this compound in a hot solvent and am cooling it, but no crystals are forming. What's wrong?

A1: This is a very common issue and typically points to one of two scenarios:

-

Excess Solvent: You have likely used too much solvent.[1] The concentration of your target compound is too low to reach its saturation point upon cooling, preventing crystal formation. To remedy this, reheat the solution and carefully evaporate a portion of the solvent to increase the concentration.[2] Re-cool the solution slowly and observe for crystal growth.

-

Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its normal solubility limit, but the nucleation process (the initial formation of crystals) has not begun.[1] To induce crystallization, you can:

-

Scratch the Flask: Gently scratch the inside of the flask just below the solvent surface with a glass rod. The microscopic scratches provide a rough surface that can serve as a nucleation site.[3]

-

Add a Seed Crystal: If you have a small amount of pure, solid this compound, adding a tiny crystal to the cooled solution can provide a template for further crystal growth.[3]

-

Deep Cooling: Further reduce the temperature by placing the flask in an ice-water bath, which can sometimes overcome the energy barrier for nucleation.[1]

-

Q2: My compound separated as an oily liquid instead of solid crystals. What is "oiling out" and how can I fix it?

A2: "Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a crystalline solid.[2] This typically happens when the melting point of your compound is lower than the temperature of the solution when it becomes saturated.[4] Impurities often dissolve readily in this oil, making it an ineffective purification method.[2]

Here are strategies to prevent oiling out:

-

Add More Solvent: The temperature at which the solution becomes saturated may be too high. Reheat the solution to redissolve the oil, then add a small amount of additional hot solvent before attempting to cool it again.[1]

-

Lower the Cooling Temperature Slowly: Do not cool the solution too rapidly. Allow the flask to cool to room temperature on a surface that provides some insulation (like a wood block or paper towels) before moving it to an ice bath.[2] Very slow cooling can favor crystal formation over oiling.[1]

-

Change Solvents: Consider using a lower-boiling point solvent or a mixed solvent system. A solvent pair can sometimes modulate the solubility in a way that avoids the conditions leading to oiling out.[5]

Q3: My recrystallization yielded very little product. What causes a low recovery rate?

A3: A poor yield is often traced back to several potential causes:

-

Using Too Much Solvent: As in Q1, an excessive volume of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[2][3] Always strive to use the minimum amount of hot solvent required to fully dissolve your crude solid.[6]

-

Premature Crystallization: If crystals form too early, such as during a hot filtration step to remove insoluble impurities, product will be lost. Ensure your funnel and receiving flask are pre-heated to prevent this.[5]

-

Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound has significant solubility in the cold solvent, you will lose product in the filtrate.

-

Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can redissolve and wash away your product.[3]

Q4: My final crystals are still colored, even after recrystallization. How do I remove colored impurities?

A4: If the colored impurity has a similar solubility profile to your target compound, a simple recrystallization may not be sufficient. In this case, you can use activated carbon (charcoal).

-

Dissolve the crude solid in the minimum amount of hot solvent.

-

Add a very small amount of activated carbon to the hot solution. Be cautious, as the solution may boil vigorously upon addition.[4]

-

Gently boil the solution for a few minutes. The activated carbon will adsorb the colored impurities.

-

Perform a hot filtration to remove the carbon.

-

Allow the clear, colorless (or less colored) filtrate to cool and crystallize as usual.

Troubleshooting Guides and Protocols

Logical Workflow for Recrystallization

The following diagram illustrates the decision-making process and workflow for a successful recrystallization.

Caption: Recrystallization Workflow and Troubleshooting Decision Tree.

Protocol 1: Solvent Selection for this compound

The choice of solvent is the most critical step in recrystallization.[6] The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Given the poly-halogenated aromatic structure with an alkyl bromide side chain, a solvent of intermediate polarity is a good starting point.

Materials:

-

Crude this compound

-

Test tubes

-

Selection of solvents (see table below)

-

Heat source (hot plate or steam bath)

-

Glass rod

Procedure:

-

Place a small amount (approx. 20-30 mg) of your crude compound into several different test tubes.

-

Add a potential solvent dropwise to one test tube at room temperature, stirring after each addition. If the compound dissolves readily in a small amount of cold solvent, that solvent is unsuitable.

-

If the compound is insoluble or poorly soluble in the cold solvent, begin heating the test tube gently.

-

Continue adding the solvent dropwise to the hot mixture until the solid just dissolves.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath.

-

Observe the results:

-

Ideal Solvent: Forms abundant, well-defined crystals upon cooling.

-

Poor Solvent: Forms no crystals or a negligible amount.

-

Unsuitable Solvent: Dissolves the compound at room temperature.

-

-

Repeat for other solvents to find the optimal choice. If no single solvent is ideal, try a mixed solvent system (see below).

Mixed Solvent Systems

If your compound is too soluble in one solvent and poorly soluble in another, a solvent pair can be effective.[5] The two solvents must be miscible.

-

Dissolve the compound in a minimum amount of the hot "good" solvent (in which it is very soluble).

-

Add the hot "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

-

Add a drop or two of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

-

Allow the solution to cool slowly.

| Solvent | Boiling Point (°C) | Polarity | Comments & Potential Use |

| Methanol | 65 | Polar | A good starting point. Used for recrystallizing the similar 1-bromo-3-chloro-5-iodobenzene.[7] |

| Ethanol | 78 | Polar | A very common and effective recrystallization solvent.[8] |

| Isopropanol | 82 | Polar | Slightly less polar than ethanol, may offer different solubility characteristics. |

| Ethyl Acetate | 77 | Intermediate | Often works well for moderately polar compounds.[4] |

| Toluene | 111 | Nonpolar | Good for aromatic compounds, but its high boiling point can sometimes promote oiling out.[4] |

| Hexane / Heptane | ~69 / ~98 | Nonpolar | Likely to be a "poor" solvent. Excellent for use in a mixed solvent system with a more polar solvent like Ethyl Acetate or Acetone.[8] |

| Acetic Acid / Water | Variable | Polar | A mixed system used for a related precursor, 4-Bromo-2-Chloro-6-Iodoaniline.[9] |

Protocol 2: Bulk Recrystallization of this compound

Procedure:

-

Place the crude solid into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

-

Add a small amount of the chosen recrystallization solvent to the flask.

-

Heat the mixture to a gentle boil on a hot plate, swirling continuously.

-

Add more hot solvent in small portions until the solid is completely dissolved. Do not add excess solvent.[3]

-

Optional: If the solution is colored or contains insoluble impurities, proceed with activated carbon treatment and/or hot filtration at this stage.

-

Remove the flask from the heat, cover it with a watch glass to prevent solvent evaporation and contamination, and allow it to cool slowly and undisturbed to room temperature.[6] Rapid cooling can trap impurities.

-

Once the flask has reached room temperature, you may place it in an ice-water bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[5]

-

Allow the crystals to dry completely on the filter paper with the vacuum running, then transfer them to a watch glass to air dry.

References

Sources

- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. rubingroup.org [rubingroup.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 7. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 - Google 文件 [docs.google.com]

- 8. Tips & Tricks [chem.rochester.edu]

- 9. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google 文档 [docs.google.com]

Technical Support Center: Optimizing the Synthesis of 1-(3-Bromopropyl)-2-chloro-5-iodobenzene

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex substituted aromatic compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize the reaction time and overall yield for the synthesis of 1-(3-Bromopropyl)-2-chloro-5-iodobenzene. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Proposed Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A robust and logical synthetic route involves a Friedel-Crafts acylation followed by a reduction of the resulting ketone. This strategy is often preferred over direct Friedel-Crafts alkylation to prevent common issues such as carbocation rearrangements and polyalkylation.[1][2][3][4] The electron-withdrawing nature of the acyl group also deactivates the ring, preventing further acylation.[5][6]

The proposed two-step synthesis is as follows:

-

Friedel-Crafts Acylation: Reaction of 1-chloro-4-iodobenzene with 4-bromobutanoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form 1-(4-bromo-1-oxobutyl)-2-chloro-5-iodobenzene.

-

Clemmensen Reduction: Reduction of the ketone intermediate to yield the final product, this compound.

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Issue 1: Low or No Yield in the Friedel-Crafts Acylation Step

-

Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes?

-

Answer:

-

Catalyst Inactivity: The most common reason for failure in Friedel-Crafts reactions is the deactivation of the Lewis acid catalyst by moisture. [7]Ensure that your aluminum chloride is a fine, free-flowing powder and that all solvents and glassware are scrupulously dry.

-

Insufficient Catalyst: The ketone product forms a complex with AlCl₃, which removes the catalyst from the reaction. [7]It is crucial to use at least a stoichiometric amount, and often a slight excess (e.g., 1.1-1.2 equivalents), of the catalyst.

-

Deactivated Substrate: While halogens are deactivating, the presence of two halogens on the benzene ring can significantly slow down the reaction rate compared to benzene itself. [8][9]An extended reaction time or a slight increase in temperature after the initial addition may be necessary. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). [10][11]

-

Issue 2: Formation of Multiple Products or Isomers

-

Question: My analysis shows the presence of multiple isomers or unexpected byproducts. How can I improve the selectivity?

-

Answer:

-

Temperature Control: Higher reaction temperatures can lead to decreased regioselectivity and the formation of byproducts. [5]Perform the addition of the acylating agent at a low temperature (0 °C) and allow the reaction to proceed at or slightly below room temperature.

-

Solvent Choice: The polarity of the solvent can influence the distribution of isomers. Common solvents for Friedel-Crafts reactions include dichloromethane (DCM), carbon disulfide (CS₂), and nitrobenzene. A solvent screen may be necessary to find the optimal conditions for your specific substrate. [5] 3. Purification: If a mixture of isomers is unavoidable, careful purification by column chromatography or recrystallization will be necessary to isolate the desired product. [12][13]

-

Issue 3: Incomplete Reduction in the Clemmensen Step

-

Question: The reduction of the ketone is slow or incomplete, leaving a significant amount of starting material. What can be done?

-

Answer:

-

Activation of Zinc: The zinc must be properly amalgamated with mercury(II) chloride to ensure its reactivity. The surface of the zinc should be shiny and free of oxide layers.

-

Acid Concentration: Concentrated hydrochloric acid is required for the reaction to proceed. Ensure that the acid concentration is maintained throughout the reaction.

-

Reaction Time and Temperature: Clemmensen reductions can be sluggish. The reaction may require prolonged heating under reflux to go to completion. Monitor the reaction's progress over time.

-

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation

All operations should be carried out in a fume hood under an inert atmosphere (e.g., nitrogen or argon).

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

-

Reagent Charging: To the flask, add 1-chloro-4-iodobenzene (1 equivalent) and an anhydrous solvent such as dichloromethane.

-

Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (1.2 equivalents).

-

Acylating Agent Addition: Add 4-bromobutanoyl chloride (1.1 equivalents) to the dropping funnel and add it dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization. [5][7]

Protocol 2: Clemmensen Reduction

-

Zinc Amalgamation: In a flask, stir zinc powder with a dilute HCl solution for 5 minutes. Decant the acid and wash the zinc with water. Add a solution of mercury(II) chloride and stir for 10 minutes. Decant the solution and wash the amalgamated zinc with water.

-

Reaction Setup: To a round-bottom flask containing the amalgamated zinc, add water, concentrated hydrochloric acid, and toluene.

-

Substrate Addition: Add the ketone intermediate, 1-(4-bromo-1-oxobutyl)-2-chloro-5-iodobenzene (1 equivalent), to the flask.

-